molecular formula C11H12N4O3 B5616006 3,4-dimethoxy-N-1H-1,2,4-triazol-5-ylbenzamide

3,4-dimethoxy-N-1H-1,2,4-triazol-5-ylbenzamide

Cat. No. B5616006
M. Wt: 248.24 g/mol
InChI Key: LUOKHWOFYYCYRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3,4-dimethoxy-N-1H-1,2,4-triazol-5-ylbenzamide" involves multiple steps, including the treatment of precursor molecules with specific reagents to form the desired compound. For example, a related compound was synthesized by treating 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde, which crystallizes as a monohydrate in the triclinic system (Xu et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by X-ray diffraction studies, revealing specific crystalline forms and spatial arrangements. For instance, the crystal structure analysis of a synthesized compound shows it crystallizes in the triclinic crystal system with distinct unit cell parameters, indicating the intricate three-dimensional arrangement of molecules (Xu et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving "3,4-dimethoxy-N-1H-1,2,4-triazol-5-ylbenzamide" and its derivatives are diverse, including condensation reactions to form amides and esters. An efficient condensing agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, facilitates these reactions under atmospheric conditions without the need for solvent drying, indicating the compound's reactive versatility and practical application in organic synthesis (Kunishima et al., 1999).

Mechanism of Action

The mechanism of action of 1,2,4-triazole-containing compounds is often through their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Future Directions

The future directions in the field of 1,2,4-triazole-containing compounds involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

3,4-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-17-8-4-3-7(5-9(8)18-2)10(16)14-11-12-6-13-15-11/h3-6H,1-2H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOKHWOFYYCYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC=NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(1H-1,2,4-triazol-3-yl)benzamide

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